molecular formula C24H18ClNO4 B5206523 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5206523
M. Wt: 419.9 g/mol
InChI Key: ZANSYIWERXYQRK-PGMHBOJBSA-N
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Description

4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one, also known as CPOB, is a synthetic compound that has been studied for its potential applications in scientific research. CPOB is a member of the oxazolone family of compounds and has been shown to have a variety of interesting properties that make it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to act on several different pathways in the body. One proposed mechanism of action is that 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one may act as an antioxidant, protecting cells from oxidative stress and damage. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one may act on the immune system, modulating the inflammatory response and reducing inflammation.
Biochemical and Physiological Effects:
4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects in animal models. For example, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to increase the levels of several different neurotransmitters in the brain, including dopamine and serotonin. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to reduce the levels of inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of interesting properties that make it a promising candidate for further study. However, one limitation of using 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.

Future Directions

There are several potential future directions for research on 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the potential applications of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one and to identify the specific pathways and targets that it acts on. Finally, additional studies are needed to determine the safety and efficacy of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in humans.

Synthesis Methods

The synthesis of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis involves the reaction of 2-phenoxyethanol with chloroacetyl chloride to form 2-(2-chloroacetylphenoxy)ethanol. This compound is then reacted with 5-chloro-2-formylbenzoic acid to form the intermediate compound 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one.

Scientific Research Applications

4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of interesting properties that make it a promising candidate for further study. For example, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory conditions such as multiple sclerosis.

properties

IUPAC Name

(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c25-19-11-12-22(29-14-13-28-20-9-5-2-6-10-20)18(15-19)16-21-24(27)30-23(26-21)17-7-3-1-4-8-17/h1-12,15-16H,13-14H2/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANSYIWERXYQRK-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Cl)OCCOC4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)Cl)OCCOC4=CC=CC=C4)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

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